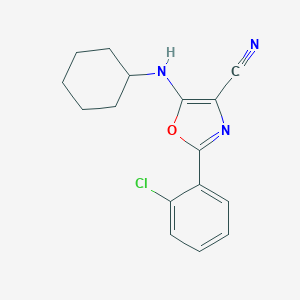
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile, also known as CXCR2 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves the inhibition of this compound, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including neutrophils, monocytes, and T cells. This compound activation by CXCL8 and CXCL1 cytokines leads to the recruitment of immune cells to the site of inflammation, where they release pro-inflammatory cytokines and reactive oxygen species, causing tissue damage and exacerbating the inflammatory response. By inhibiting this compound, this compound reduces the recruitment of immune cells and attenuates the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the recruitment of neutrophils and monocytes to the site of inflammation, as well as the production of reactive oxygen species and nitric oxide. These effects contribute to the anti-inflammatory and immunomodulatory properties of this compound.
実験室実験の利点と制限
One of the main advantages of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is its specificity for this compound, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile. One potential application is in the treatment of cancer, as this compound is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of this compound by this compound could reduce the recruitment of immune cells to the tumor microenvironment and enhance the efficacy of chemotherapy and immunotherapy. Another potential application is in the treatment of autoimmune disorders, such as multiple sclerosis and lupus, where the inhibition of this compound could reduce the inflammatory response and prevent tissue damage. Further research is needed to explore the therapeutic potential of this compound in these and other disease settings.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity for this compound and its anti-inflammatory and immunomodulatory properties make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research is needed to explore its therapeutic potential and optimize its pharmacokinetic properties.
合成法
The synthesis of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves multiple steps, including the reaction of 2-chlorobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromoacetophenone to form this compound. The yield of this compound is around 60%, and the purity can be improved through recrystallization.
科学的研究の応用
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a this compound antagonist, which means that it inhibits the binding of CXCL8 and CXCL1 cytokines to their receptors, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).
特性
分子式 |
C16H16ClN3O |
|---|---|
分子量 |
301.77 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H16ClN3O/c17-13-9-5-4-8-12(13)15-20-14(10-18)16(21-15)19-11-6-2-1-3-7-11/h4-5,8-9,11,19H,1-3,6-7H2 |
InChIキー |
ILZHPAIMBKBAQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
正規SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B262327.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B262329.png)
![4-Isopropyl-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B262330.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262333.png)







![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)

